molecular formula C13H11ClFeO B11986963 CID 16217455

CID 16217455

Katalognummer: B11986963
Molekulargewicht: 274.52 g/mol
InChI-Schlüssel: RQRKVVWRCJBKBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 16217455” is known as (1-Chloro-2-formylvinyl)ferrocene. This compound is characterized by its unique structure, which includes a ferrocene moiety substituted with a chloro and formyl group. It is a dark red to purple powder or crystals and has a molecular formula of C13H11ClFeO .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-2-formylvinyl)ferrocene typically involves the reaction of ferrocene with chlorinating agents and formylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The specific reagents and conditions can vary, but common methods include the use of thionyl chloride for chlorination and formylation using formylating agents such as formic acid or its derivatives .

Industrial Production Methods: Industrial production of (1-Chloro-2-formylvinyl)ferrocene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: (1-Chloro-2-formylvinyl)ferrocene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of iron(III) derivatives, while reduction can yield alcohols or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

(1-Chloro-2-formylvinyl)ferrocene has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other ferrocene derivatives.

    Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.

    Industry: It is used in the development of advanced materials, including catalysts and sensors .

Wirkmechanismus

The mechanism of action of (1-Chloro-2-formylvinyl)ferrocene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in catalysis or its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

  • (1-Chloro-3-oxo-1-propenyl)ferrocene
  • 3-Ferrocenyl-3-chloropropenal
  • (1-Chloro-2-formylvinyl)cyclopentadienyl]cyclopentadienyliron

Comparison: Compared to similar compounds, (1-Chloro-2-formylvinyl)ferrocene is unique due to its specific substitution pattern and the presence of both chloro and formyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C13H11ClFeO

Molekulargewicht

274.52 g/mol

InChI

InChI=1S/C8H6ClO.C5H5.Fe/c9-8(5-6-10)7-3-1-2-4-7;1-2-4-5-3-1;/h1-6H;1-5H;

InChI-Schlüssel

RQRKVVWRCJBKBO-UHFFFAOYSA-N

Isomerische SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)/C(=C/C=O)/Cl.[Fe]

Kanonische SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=CC=O)Cl.[Fe]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.